molecular formula C13H10F3N3O B2811396 1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine CAS No. 878259-07-5

1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine

Cat. No. B2811396
CAS RN: 878259-07-5
M. Wt: 281.238
InChI Key: QYVPLFHAOLRMBY-UHFFFAOYSA-N
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Description

1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine (1-FMTB) is an organic compound that belongs to the class of benzimidazoles. It is a heterocyclic compound with a five-membered ring structure consisting of two nitrogen atoms, a carbon atom, and two oxygen atoms. 1-FMTB has been used as a starting material in the synthesis of various pharmaceuticals, such as antifungal and antiviral agents. It has also been used as an intermediate in the synthesis of other compounds, such as benzimidazolones and benzimidazolines.

Scientific Research Applications

Synthesis and Coordination Chemistry

Palladium(II) and platinum(II) complexes containing benzimidazole ligands, including derivatives similar to the queried compound, have been explored for their potential as anticancer agents. These complexes exhibit strong coordination bonds, contributing to their activity against cancer cell lines such as breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) (Ghani & Mansour, 2011).

Kinetics of Nucleophilic Reactions

The kinetics of reactions involving 1-alkyl-2-(5′-halo-2′-furyl)benzimidazoles, closely related to the compound of interest, were studied to understand the effects of various factors on reaction rates. This research provides insights into how the structural features of benzimidazole derivatives influence their reactivity (Novikov et al., 1971).

Regioselective Arylsulfonylation

Benzimidazol-2-amine, which shares a core structural motif with the queried compound, reacts with arenesulfonyl chlorides in a regioselective fashion. This reaction highlights the compound's potential in synthetic chemistry for the development of functionalized materials (Kaipnazarov et al., 2013).

Luminescence and Material Science

Research into metal–organic frameworks (MOFs) utilizing benzimidazole derivatives demonstrates their potential in creating materials with unique luminescent properties. Such materials are promising for applications in sensing, light-emitting diodes (LEDs), and other photonic technologies (Liu et al., 2012).

Chemosensors for pH and Ion Detection

Derivatives of benzimidazol-2-amine, including those structurally related to the queried compound, have been synthesized and shown to act as effective chemosensors for hydrogen cations, demonstrating high proton affinity. These findings suggest applications in pH sensing and potentially in the detection of specific ions in various environments (Tolpygin et al., 2012).

properties

IUPAC Name

1-(furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)8-3-4-11-10(6-8)18-12(17)19(11)7-9-2-1-5-20-9/h1-6H,7H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVPLFHAOLRMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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